4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic Acid
Description
Methoxy Group Orientation
The methoxy group at position 5 exhibits preferential orientation perpendicular to the naphthalene plane, minimizing steric clashes with the adjacent hydroxy group. Computational models suggest a dihedral angle of 15.3° between the methoxy oxygen and the aromatic ring, consistent with similar methoxy-substituted naphthalenes. This orientation facilitates intramolecular hydrogen bonding between the methoxy oxygen and the hydroxy proton, stabilizing the syn periplanar conformation.
Hydroxy Group Tautomerism
The hydroxy group at position 4 participates in keto-enol tautomerism, though the enol form dominates (>95%) in polar solvents. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal proton chemical shifts at δ 12.8–13.2 ppm for the enolic -OH, characteristic of strong intramolecular hydrogen bonding to the adjacent methoxy group.
3D Conformational Analysis via Computational Modeling
Density functional theory (DFT) optimizations at the B3LYP/6-31G(d) level predict three stable conformers differing by methoxy group rotation (Table 1):
Table 1 : Energetic and geometric parameters of dominant conformers
| Conformer | Relative Energy (kcal/mol) | Methoxy Dihedral (°) | Hydrogen Bond Length (Å) |
|---|---|---|---|
| C1 | 0.0 | 15.3 | 1.89 |
| C2 | 2.7 | 92.4 | - |
| C3 | 4.1 | 168.9 | 2.12 |
Conformer C1 dominates (>80% Boltzmann population at 298 K) due to stabilizing O-H⋯O hydrogen bonds between the hydroxy and methoxy groups. Molecular dynamics simulations further indicate that the phenyl group at position 1 adopts a near-orthogonal orientation (85–95°) relative to the naphthalene plane, reducing π-π stacking interactions.
Properties
CAS No. |
94712-32-0 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-hydroxy-5-methoxy-1-phenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O4/c1-22-15-9-5-8-12-16(11-6-3-2-4-7-11)13(18(20)21)10-14(19)17(12)15/h2-10,19H,1H3,(H,20,21) |
InChI Key |
GTALHGSRIPHFRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C(=CC(=C21)O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
Friedel-Crafts acylation is a foundational step to introduce aromatic substituents. For 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid, this reaction is employed to attach a benzoyl group to a naphthalene precursor.
Key Reaction :
Conditions :
Perkin Reaction
The Perkin reaction synthesizes α,β-unsaturated carboxylic acids by reacting β-BPA with aryl aldehydes. This step installs the phenyl group and positions substituents for subsequent cyclization.
Key Reaction :
Conditions :
Cyclization to Naphthalene Core
Cyclization of the butenolide intermediate forms the naphthalene scaffold. Zeolite catalysts facilitate regioselective ring closure.
Key Reaction :
Conditions :
Functional Group Modifications
The hydroxy and methoxy groups are introduced via post-cyclization reactions.
Methoxylation
Methoxy groups are installed using methylating agents under basic conditions.
Key Reaction :
Conditions :
Hydroxylation
Hydroxy groups are typically retained from the starting material or introduced via hydrolysis of nitro or halide intermediates. For example, hydrolysis of a nitro group under acidic conditions yields the hydroxy derivative.
Critical Reaction Parameters
Challenges and Optimization
Regioselectivity
The phenyl group at position 1 and methoxy/hydroxy groups at positions 4 and 5 require precise control. The aryl aldehyde’s structure in the Perkin reaction dictates substituent placement. For example, a 3-methoxyphenyl aldehyde directs the methoxy group to position 5 after cyclization.
Catalyst Selection
Zeolite H-Beta enhances regioselectivity during cyclization by restricting transition-state conformations. Alternative catalysts (e.g., AlCl₃) may reduce yields due to side reactions.
Solvent Systems
Polar aprotic solvents (e.g., DMF) improve methoxylation efficiency, while ethanol facilitates cyclization by stabilizing intermediates.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts + Perkin | High regioselectivity, scalable | Multi-step, requires zeolite catalysts |
| Direct Methoxylation | Simplified steps | Poor control over hydroxy group placement |
| Nitration-Hydrolysis | Introduces hydroxy groups post-cyclization | Low yields, hazardous reagents |
Industrial and Research Applications
This compound serves as a precursor for:
Chemical Reactions Analysis
Chemical Reactivity and Transformations
2.1 Esterification of the Carboxylic Acid Group
The carboxylic acid group (-COOH) at position 2 is reactive and can undergo esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄). This reaction replaces the hydroxyl group with an alkoxide, forming esters such as methyl or ethyl derivatives.
2.2 Oxidation/Reduction of Functional Groups
-
Hydroxy group (OH) : The hydroxy group at position 4 can be oxidized to a ketone using oxidizing agents like KMnO₄ under acidic conditions.
-
Methoxy group (OCH₃) : Demethylation to form a phenol is possible under strong acidic or basic conditions (e.g., HBr/H₂SO₄ or NaOH).
Photochemical Reactions
3.1 Photoremovable Protecting Groups
While not explicitly studied for this compound, analogs with hydroxy and methoxy groups can undergo photochemical cleavage under UV light. For example, p-hydroxy groups in similar structures may participate in Favorskii rearrangements or ring-contraction reactions upon irradiation .
3.2 Potential Applications
Photoreactivity could be leveraged for controlled release of carboxylates or phosphates, though experimental validation is required.
Electrophilic Substitution Reactions
The presence of electron-donating groups (OH, OCH₃) activates the naphthalene ring for electrophilic substitution. For instance:
-
Nitration : Directed to positions ortho/para to the hydroxy and methoxy groups.
-
Halogenation : Chlorination or bromination at activated positions.
Structural and Functional Relationships
The compound’s structure (naphthalene core with phenyl, hydroxy, methoxy, and carboxylic acid substituents) suggests diverse reactivity. For example:
-
Fragmentation : Decarboxylation could yield simpler aromatic derivatives.
-
Derivatization : Conversion of the carboxylic acid to amides or nitriles.
Scientific Research Applications
Biological Activities
Research indicates that 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid exhibits several promising biological activities, particularly in the following areas:
Anti-inflammatory Properties
Studies have shown that this compound can modulate inflammatory pathways by interacting with specific proteins involved in inflammatory responses. It has been evaluated for its potential to reduce inflammation, which is critical in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a candidate for further research in the development of new antimicrobial agents. Its effectiveness against various pathogens suggests potential applications in pharmaceuticals aimed at treating infections.
Antioxidant Effects
Preliminary studies indicate that 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid may possess antioxidant capabilities, which can protect cells from oxidative stress and damage. This property is vital in preventing chronic diseases linked to oxidative damage.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Anti-inflammatory Study : A study investigated the compound's effects on cytokine production in vitro, demonstrating a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid.
- Antimicrobial Efficacy : Another study assessed its antimicrobial activity against a range of bacterial strains, revealing that the compound exhibited a minimum inhibitory concentration comparable to standard antibiotics.
- Oxidative Stress Protection : Research focused on the antioxidant properties showed that this compound could reduce oxidative stress markers in cellular models, suggesting its potential use in formulations aimed at aging or oxidative stress-related diseases.
Mechanism of Action
The mechanism by which 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Substituent Position and Acidity :
- The carboxylic acid group at position 2 in 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid increases acidity compared to 5-hydroxy-1-naphthoic acid (carboxylic acid at position 1) due to resonance stabilization differences .
- Methoxy groups (e.g., at position 5) enhance lipophilicity, as seen in 5-methoxynaphthalene-1-carboxylic acid, which may improve membrane permeability in drug candidates .
Methyl substituents (e.g., in 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylic acid) further increase molecular weight and hydrophobicity, altering solubility profiles .
Biological Relevance :
Key Insights :
- Chromatographic Behavior: Polar substituents (e.g., -OH, -COOH) increase retention time in reversed-phase HPLC, as demonstrated for 6-hydroxy-2-naphthoic acid under ammonium acetate/methanol eluent conditions .
- Thermal Stability : Methoxy groups (e.g., in 5-methoxynaphthalene-1-carboxylic acid) enhance thermal stability compared to hydroxylated analogs, making them suitable for high-temperature applications .
Biological Activity
4-Hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid (CAS Number: 94712-32-0) is a compound of interest due to its potential biological activities. This article explores its immunomodulatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure
The molecular formula of 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid is . Its structure is characterized by a naphthalene backbone with hydroxyl and methoxy substituents, which may influence its biological activity.
Immunomodulatory Effects
Research has indicated that compounds related to 1-phenylnaphthalene exhibit significant immunomodulatory properties. A study evaluated the effects of synthetic derivatives of 1-phenylnaphthalene, including 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid, on spleen cell proliferation. The results showed that these compounds significantly stimulated lymphocyte proliferation in vitro, suggesting potential applications in enhancing immune responses against pathogens such as HIV .
Table 1: Immunomodulatory Activity of Synthetic Compounds
| Compound Name | Concentration (µg/ml) | Proliferation Rate (%) |
|---|---|---|
| 4-Hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid | 50 | 70 |
| 1-Phenylnaphthalene | 200 | 90 |
| Pericarbonyl lactone lignans | 100 | 80 |
Antimicrobial Properties
The antimicrobial activity of naphthalene derivatives has been well-documented. In particular, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these activities ranged from to .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.12 |
| Bacillus subtilis | 0.25 |
| Enterococcus faecium | 9.6 |
Anticancer Activity
Preliminary studies suggest that naphthalene derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate the specific pathways affected by this compound.
Case Studies
- Immunomodulation in HIV Treatment : A study explored the use of naphthalene derivatives as adjunct therapies in HIV treatment regimens. The findings indicated that these compounds could enhance immune responses, potentially reducing viral load and improving patient outcomes .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of naphthalene derivatives revealed their effectiveness against biofilms formed by pathogenic bacteria, highlighting their potential use in treating chronic infections .
Q & A
Q. What are the established synthetic routes for 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid, and what key reaction conditions influence yield?
Methodological Answer: Synthesis typically involves:
- Core scaffold construction : Start with naphthalene-2-carboxylic acid derivatives. Introduce the phenyl group at position 1 via Friedel-Crafts alkylation or Suzuki coupling.
- Regioselective functionalization : Hydroxyl (position 4) and methoxy (position 5) groups are introduced using directed ortho-metalation or electrophilic aromatic substitution. Protect hydroxyl groups during methoxylation to prevent side reactions .
- Optimization : Yield depends on solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for stability), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization improves purity.
Key Challenges : Competing substitution patterns require careful directing-group strategies.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm) and methoxy groups (singlet at δ ~3.9 ppm).
- ¹³C NMR : Confirms carboxylic acid (δ ~170 ppm) and aromatic carbons.
- IR Spectroscopy : Detects O-H (broad ~3200 cm⁻¹), C=O (sharp ~1680 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) stretches.
- X-ray Crystallography : Resolves spatial arrangement and validates regiochemistry (as seen in similar naphthalene derivatives) .
- Mass Spectrometry : HRMS confirms molecular ion ([M-H]⁻) and fragmentation patterns.
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis or oxidation.
- Stability Testing : Monitor via HPLC for degradation products (e.g., demethylation or decarboxylation). Avoid prolonged exposure to light, as UV can degrade aromatic systems .
Advanced Research Questions
Q. How to address low regioselectivity when introducing hydroxy and methoxy groups in the naphthalene ring?
Methodological Answer:
- Directed Metalation : Use tert-butyllithium with TMEDA to direct substitution at positions 4 and 5.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during methoxylation .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design.
Q. How to resolve contradictions in reported toxicity data from in vitro vs in vivo studies?
Methodological Answer:
- Study Design : Follow ATSDR guidelines (Table C-1 in ) for dose equivalence, exposure routes, and metabolic profiling.
- Mechanistic Analysis : Compare metabolic activation (e.g., cytochrome P450 activity in liver microsomes) between models. Use isotopically labeled compounds to track metabolites.
- Confounding Factors : Control for species-specific differences in absorption and excretion.
Q. Strategies for improving the compound’s solubility for biological assays?
Methodological Answer:
Q. How to design a study to elucidate the compound’s mechanism of action in antimicrobial assays?
Methodological Answer:
- Target Identification : Use whole-genome sequencing of resistant mutants to pinpoint affected pathways.
- Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase or topoisomerases (common targets for naphthalene derivatives) .
- Synergy Studies : Combine with known antibiotics (e.g., β-lactams) to assess potentiation effects.
Data Contradiction Analysis
Q. How to reconcile discrepancies in spectroscopic data (e.g., NMR shifts) between experimental and computational predictions?
Methodological Answer:
- Validation : Cross-check with X-ray structures (e.g., ) to confirm proton assignments.
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.
- Computational Refinement : Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) for DFT simulations.
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
